
N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine
概要
説明
N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine, commonly known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and is often dysregulated in cancer. PD0325901 has been extensively studied for its potential as an anti-cancer therapy, and has shown promising results in preclinical studies.
作用機序
PD0325901 works by inhibiting the activity of mitogen-activated protein kinase kinase (MEK), a key enzyme in the N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine pathway. MEK is responsible for activating extracellular signal-regulated kinase (ERK), which plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting MEK, PD0325901 prevents the activation of ERK, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
PD0325901 has been shown to have a variety of biochemical and physiological effects. In cancer cells, PD0325901 inhibits cell proliferation and survival, leading to cell death. PD0325901 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, PD0325901 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
実験室実験の利点と制限
PD0325901 has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has also been extensively studied and has shown promising results in preclinical studies. However, PD0325901 does have some limitations. It is not effective in all cancer types, and may have limited efficacy in certain cancers. In addition, PD0325901 may have off-target effects, which could limit its use in some experiments.
将来の方向性
There are several future directions for the study of PD0325901. One area of research is the development of combination therapies using PD0325901 and other anti-cancer agents. PD0325901 has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and immunotherapy. Another area of research is the development of new MEK inhibitors with improved efficacy and fewer side effects. Finally, the use of PD0325901 in clinical trials for the treatment of cancer is an important future direction for this compound.
科学的研究の応用
PD0325901 has been extensively studied for its potential as an anti-cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colon cancer, and pancreatic cancer. PD0325901 works by inhibiting the N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, PD0325901 can prevent cancer cells from proliferating and surviving.
特性
IUPAC Name |
1-N-[5-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]-4-methylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-11-2-5-14(8-16(11)21)24-18-22-9-13(10-23-18)12-3-6-15(7-4-12)25-17(19)20/h2-10,17H,21H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTYABDLSDNELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140949 | |
| Record name | N1-[5-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl]-4-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine | |
CAS RN |
1123515-40-1 | |
| Record name | N1-[5-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl]-4-methyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123515-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[5-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl]-4-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(1R,2R)-2-(2,5-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile hydrochloride (1:1)](/img/structure/B3213586.png)
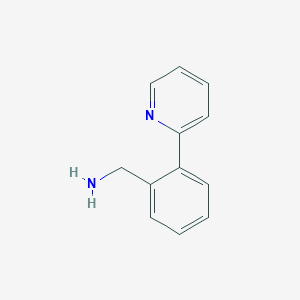
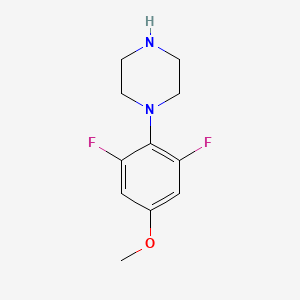


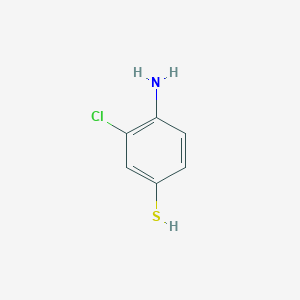
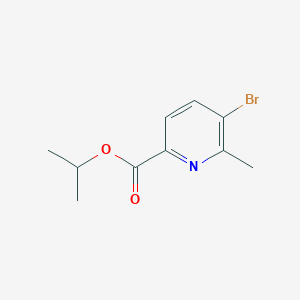

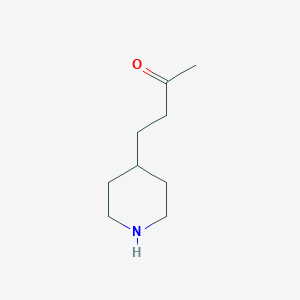

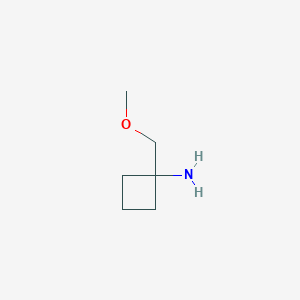
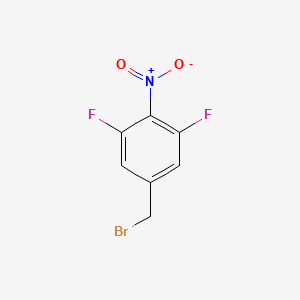
![tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate](/img/structure/B3213672.png)
